6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide
Description
Properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)15-4-1-13(2-5-15)7-9-23-18(25)14-3-6-17(24-11-14)27-16-8-10-26-12-16/h1-6,11,16H,7-10,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZIVQCAXAGTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran-3-yl Ether: This step involves the reaction of tetrahydrofuran with an appropriate halide or sulfonate ester under basic conditions to form the tetrahydrofuran-3-yl ether.
Nicotinamide Derivative Formation: The nicotinamide core is synthesized through the reaction of nicotinic acid with ammonia or an amine derivative.
Coupling Reaction: The final step involves coupling the tetrahydrofuran-3-yl ether with the nicotinamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone or other oxidized derivatives.
Reduction: The nitro group on the nicotinamide core can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The nicotinamide core can interact with enzymes that utilize nicotinamide adenine dinucleotide (NAD+) as a cofactor, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the tetrahydrofuran-3-yl ether can modulate its solubility and bioavailability.
Comparison with Similar Compounds
Nicotinamide/Benzamide Derivatives
Several structurally related compounds highlight key differences in substituents and biological activity:
Key Observations :
- Nicotinamide vs.
- Tetrahydrofuran Substituent : The tetrahydrofuran-3-yloxy group in the target compound contrasts with the tetrahydro-2-oxo-3-furanyl group in cyprofuram. The absence of a ketone in the target compound may reduce metabolic oxidation susceptibility .
- Trifluoromethyl Phenethyl Group : The 4-(trifluoromethyl)phenethyl substituent enhances lipophilicity and electron-withdrawing effects compared to flutolanil’s 2-(trifluoromethyl)benzamide, possibly improving membrane permeability .
Kinase Inhibitor Analogs
The tetrahydrofuran-3-yloxy motif is also seen in kinase inhibitors like afatinib (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide), a dual EGFR/HER2 inhibitor . While afatinib’s quinazoline core differs from the target compound’s nicotinamide, the shared tetrahydrofuran-3-yloxy group suggests a possible role in enhancing solubility or binding interactions with kinase domains.
Heterocyclic Variations
The compound 6-((3-chloro-4-(trifluoromethoxy)phenyl)amino)-4-isopropyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide (CAS 676628-65-2) shares a nicotinamide core but replaces the tetrahydrofuran-3-yloxy group with a tetrahydro-2H-pyran-4-ylmethyl chain. The pyran ring’s increased oxygen content and larger ring size may alter pharmacokinetics, such as metabolic stability or tissue distribution, compared to the target compound’s tetrahydrofuran moiety.
Research Implications and Limitations
- Structural Activity Relationships (SAR) : The trifluoromethyl group and tetrahydrofuran-3-yloxy substituent are critical for optimizing target engagement and physicochemical properties. However, experimental validation is required to confirm these hypotheses.
- Knowledge Gaps: No direct pharmacological or biochemical data for the target compound is available in the provided evidence. Comparisons rely on structural analogs, necessitating further studies (e.g., kinase inhibition assays, solubility profiling).
Biological Activity
Introduction
The compound 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide, also referred to as a derivative of nicotinamide, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 414.81 g/mol. The synthesis typically involves multiple steps:
- Formation of the Nicotinamide Core : This can be achieved through nitration, reduction, and amidation.
- Introduction of the Chloro Group : Chlorination reactions using thionyl chloride or phosphorus pentachloride are commonly employed.
- Attachment of Tetrahydrofuran-3-yl Ether : This is achieved through nucleophilic substitution reactions.
These steps contribute to the compound's unique properties, which are vital for its biological activity.
The biological activity of 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as a ligand for various receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The precise targets and pathways remain an area of ongoing research.
Pharmacological Properties
Research indicates that compounds similar to this nicotinamide derivative exhibit significant pharmacological effects:
- Immunomodulation : Analogous compounds have shown potential in modulating immune responses by interacting with sphingosine-1-phosphate receptors (S1P1), which are crucial in lymphocyte trafficking .
- Antiproliferative Effects : Some studies suggest that nicotinamide derivatives can inhibit cell proliferation in various cancer cell lines, indicating potential anticancer properties.
Case Studies
- Sphingosine-1-Phosphate Receptor Agonism :
- Toxicology Studies :
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Immunomodulation | Up to 78% reduction in lymphocytes | |
| Antiproliferative | Inhibition of cancer cell proliferation | |
| Safety Profile | No significant adverse effects reported |
Table 2: Synthesis Steps Overview
| Step Description | Reagents/Conditions |
|---|---|
| Formation of Nicotinamide Core | Nitration, reduction, amidation |
| Introduction of Chloro Group | Thionyl chloride or phosphorus pentachloride |
| Attachment of Tetrahydrofuran-3-yl Ether | Nucleophilic substitution reactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution of the tetrahydrofuran-3-yl ether group onto the nicotinamide core, followed by coupling with the 4-(trifluoromethyl)phenethylamine moiety. Key steps include refluxing in polar aprotic solvents (e.g., DMF or THF) and purification via column chromatography. Intermediates are characterized using 1H/13C NMR , IR spectroscopy , and mass spectrometry (MS) to confirm functional groups and molecular weight .
- Critical Parameters : Reaction temperature (60–80°C) and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield. Purity (>95%) is validated via HPLC .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR : Assigns proton environments (e.g., tetrahydrofuran’s ether oxygen shifts at δ 3.5–4.0 ppm) and confirms trifluoromethyl group presence (19F NMR, δ -60 to -70 ppm).
- IR : Identifies amide C=O stretching (~1650 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹).
- Elemental Analysis : Validates stoichiometry (C, H, N, F) .
Advanced Research Questions
Q. How do structural modifications (e.g., tetrahydrofuran vs. tetrahydrothiophene moieties) influence biological activity?
- Comparative Analysis :
- Bioactivity : Replacing the tetrahydrofuran oxygen with sulfur (tetrahydrothiophene) increases lipophilicity, potentially enhancing membrane permeability but reducing solubility. This alters interactions with targets like enzymes or receptors .
- Data Interpretation : Contradictions in activity data (e.g., IC50 variability) may arise from assay conditions (e.g., buffer pH affecting ionization) or impurities in stereoisomeric mixtures .
Q. What computational strategies predict the compound’s reactivity and binding modes?
- Modeling Approaches :
- Density Functional Theory (DFT) : Calculates charge distribution on the trifluoromethyl group, predicting electrophilic/nucleophilic sites.
- Molecular Docking : Screens interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. The tetrahydrofuran oxygen often forms hydrogen bonds with active-site residues .
- Validation : Experimental kinetics (e.g., SPR or ITC) confirm computational predictions .
Q. How can researchers resolve discrepancies in reported biological activity data?
- Troubleshooting Framework :
Purity Verification : Re-test synthesized batches via HPLC-MS to rule out degradation products.
Assay Optimization : Standardize cell-based assays (e.g., use isogenic cell lines to minimize genetic variability).
Structural Confirmation : Re-examine stereochemistry (e.g., via X-ray crystallography) if activity varies between batches .
Methodological Resources
- Synthetic Protocols : Refer to and for stepwise procedures and solvent selection.
- Spectroscopic Libraries : Use NIST Chemistry WebBook ( ) for reference NMR/IR spectra.
- Computational Tools : ICReDD’s reaction path search methods ( ) integrate quantum chemistry and machine learning for reaction optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
